N-(4-nitrobenzoyl)phenylalanine

Vue d'ensemble

Description

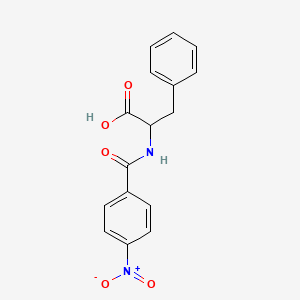

N-(4-nitrobenzoyl)phenylalanine (N4NBP) is a synthetic amino acid that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of phenylalanine, an essential amino acid that is involved in the synthesis of proteins and neurotransmitters. N4NBP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Chymotrypsin Inhibitors : N-(4-nitrobenzoyl)phenylalanine derivatives have been investigated as potential inhibitors for chymotrypsin. These compounds show promise in modulating enzyme activities, with significant implications in biological and medical research (Mair & Stevens, 1971).

Antitumor Activity : Derivatives of this compound have been synthesized and shown to possess antitumor activity. These derivatives were encapsulated in chitosan- and gelatin-based submicronic capsules, enhancing their antitumoral effectiveness against specific types of cancer (Moise et al., 2012).

Self-Assembling Materials : The introduction of a nitro group into phenylalanine (resulting in compounds like 4-nitrophenylalanine, closely related to this compound) has been shown to significantly influence the self-assembly process of these molecules. This property is useful in the development of new materials and nanotechnologies (Singh et al., 2020).

Aminopeptidase Inhibition : N-phenylalanyl-O-4-nitrobenzoyl hydroxamate, a derivative of this compound, has been shown to be an effective inhibitor of various aminopeptidases, suggesting its potential use in biochemical studies involving these enzymes (Demuth et al., 1993).

Antibacterial Activity : Certain derivatives of this compound have been synthesized and shown to possess significant antibacterial activity against Salmonella typhi, highlighting their potential in developing new antibacterial agents (Salama, 2020).

Serological Testing : Nitrobenzoyl derivatives of amino acids, including this compound, have been used in immunological studies to differentiate amino acids in proteins, aiding in the understanding of protein structure and immune response (Scheer & Landsteiner, 1935).

Chiral Analysis in Chromatography : N-(4-nitrophenoxycarbonyl)phenylalanine derivatives have been used as chiral derivatizing agents in high-performance liquid chromatography for the analysis of proteinogenic amino acid enantiomers, aiding in the study of chiral compounds (Péter et al., 2000).

Trace Metal Determination : Nitrobenzoic acids, formed during the degradation of phenylalanine (including derivatives like this compound), have been studied for their role in interference effects during trace metal determination in biological samples (Würfels et al., 1989).

Synthesis Optimization : Research has been conducted on optimizing the synthesis routes for derivatives of phenylalanine, including this compound, to improve yield and efficiency, which is crucial for their application in various fields (Chen et al., 2019).

Biosynthesis in E. coli : Efforts have been made to establish a de novo biosynthesis pathway for para-nitro-L-phenylalanine (closely related to this compound) in Escherichia coli, showcasing the potential for producing such compounds in a more environmentally friendly manner (Butler et al., 2021).

Propriétés

IUPAC Name |

2-[(4-nitrobenzoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c19-15(12-6-8-13(9-7-12)18(22)23)17-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZOJJUCGWWNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316623 | |

| Record name | STK047194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24758-96-1 | |

| Record name | NSC305274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK047194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969394.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3969401.png)

![1-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]azepane](/img/structure/B3969409.png)

![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3969444.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3969448.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B3969457.png)

![allyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3969458.png)

![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3969485.png)

![2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969488.png)